molecular formula C11H11NO3S B13527180 2-Methoxynaphthalene-1-sulfonamide

2-Methoxynaphthalene-1-sulfonamide

Cat. No.: B13527180
M. Wt: 237.28 g/mol
InChI Key: YPYPPYVNMHJCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxynaphthalene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a methoxynaphthalene moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxynaphthalene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

    2-Methoxynaphthalene: Lacks the sulfonamide group but shares the methoxynaphthalene core.

    Naphthalene-1-sulfonamide: Similar sulfonamide functionality but without the methoxy group.

    2-Naphthol: Contains a hydroxyl group instead of a methoxy group.

Uniqueness: 2-Methoxynaphthalene-1-sulfonamide is unique due to the combination of the methoxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its analogs .

Biological Activity

2-Methoxynaphthalene-1-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a naphthalene ring substituted with a methoxy group and a sulfonamide functional group. The sulfonamide moiety is crucial for its biological activity, particularly in inhibiting certain enzymes involved in cancer progression and other diseases.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : This compound has shown promising results against various cancer cell lines, particularly HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro studies have reported IC50 values ranging from 8.39 to 21.15 μM, indicating significant cytotoxic effects compared to standard chemotherapy agents like doxorubicin .
  • Carbonic Anhydrase Inhibition : The compound exhibits inhibitory effects on carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in many tumors. This inhibition is associated with reduced tumor growth and altered tumor microenvironment acidity .
  • Antimicrobial Properties : Sulfonamides, including derivatives like this compound, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. They function by inhibiting the folate synthesis pathway in bacteria, which is critical for DNA replication .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group allows the compound to mimic para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria .
  • Induction of Apoptosis : Studies show that treatment with this compound leads to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), promoting cell death in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/EffectReference
AnticancerHepG-216.90 μM
MCF-719.57 μM
Carbonic AnhydraseCA IXInhibition observed
CA XIIInhibition observed
AntimicrobialVarious BacteriaEffective against Gram+/-

Safety Profile and Toxicity

While sulfonamides are generally considered safe, they can cause adverse reactions such as allergic responses and gastrointestinal disturbances. The safety profile of this compound needs further investigation, particularly in long-term studies to assess potential toxic effects .

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

2-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C11H11NO3S/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)16(12,13)14/h2-7H,1H3,(H2,12,13,14)

InChI Key

YPYPPYVNMHJCLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.